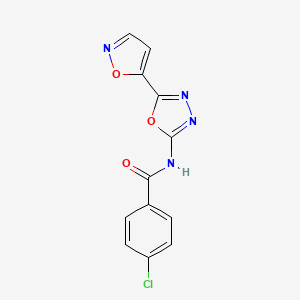

4-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN4O3/c13-8-3-1-7(2-4-8)10(18)15-12-17-16-11(19-12)9-5-6-14-20-9/h1-6H,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPMXVVVMACGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Formation of Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl₃).

Coupling with Benzamide: The final step involves coupling the synthesized isoxazole and oxadiazole intermediates with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes diverse chemical transformations due to its heterocyclic framework and functional groups:

-

Hydrolysis : The benzamide group can hydrolyze under acidic or basic conditions to yield carboxylic acids or amines.

-

Substitution : Nucleophilic substitution reactions may occur at the oxadiazole ring, particularly at the nitrogen or oxygen atoms.

-

Oxidation : The oxadiazole ring is susceptible to oxidation, potentially forming oxo derivatives .

-

Reduction : Reduction of the oxadiazole ring could lead to dihydro derivatives.

-

Electrophilic Substitution : The chlorobenzene moiety may participate in electrophilic substitution reactions (e.g., nitration).

Common Reagents and Conditions

Reagents and reaction conditions vary based on the target transformation:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Hydrolysis | H₂SO₄ (acidic) / NaOH (basic) | Heated aqueous solutions |

| Substitution | NaOMe, NaOH, or Kt-BuO⁻ | Polar aprotic solvents (e.g., DMF) |

| Oxidation | KMnO₄, H₂O₂, or CrO₃ | Acidic or neutral media |

| Reduction | LiAlH₄, NaBH₄ | Dry ether or methanol |

| Electrophilic Substitution | FeCl₃, HNO₃ | Halogenated solvents (e.g., CS₂) |

Major Products

The products depend on the specific reaction pathway:

-

Hydrolysis :

-

Carboxylic acid : Resulting from benzamide hydrolysis (e.g., 4-chlorobenzoic acid).

-

Amide hydrolysis : Formation of amines or amides with altered functional groups.

-

-

Substitution :

-

Oxadiazole derivatives : Substituted at nitrogen or oxygen positions (e.g., methoxy or hydroxyl derivatives).

-

-

Oxidation :

-

Reduction :

-

Dihydro-oxadiazoles : Reduced nitrogen-containing rings (e.g., tetrahydro derivatives).

-

-

Electrophilic Substitution :

-

Chlorobenzene derivatives : Nitrobenzoic acid or other substituted chlorobenzenes.

-

Comparative Analysis with Similar Compounds

| Compound | Key Structural Difference | Reactivity Implications |

|---|---|---|

| 4-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide | Fluorine substitution at benzene position | Similar reactivity but altered electronic effects |

| 3-chloro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide | Cyclohexyl group instead of isoxazole | Reduced heterocyclic reactivity but enhanced lipophilicity |

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a chlorophenyl group, an isoxazole moiety, and an oxadiazole ring. Its synthesis typically involves multiple steps:

- Formation of the Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an acylating agent under basic conditions.

- Synthesis of the Isoxazole Ring : Cyclization involving hydroxylamine and appropriate carbonyl compounds.

- Formation of the Oxadiazole Ring : Synthesized through cyclization reactions involving hydrazides and carboxylic acids.

- Coupling of Intermediates : The final step involves coupling the intermediates using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under controlled conditions .

Anticancer Properties

Research indicates that derivatives containing isoxazole and oxadiazole structures exhibit significant anticancer activity. For instance, compounds similar to 4-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide have demonstrated cytotoxic effects against various cancer cell lines. Studies show that these compounds can inhibit key enzymes involved in cancer metabolism, leading to decreased proliferation of cancer cells .

Antimicrobial Activity

The presence of the isoxazole ring is associated with enhanced antimicrobial properties. Compounds with similar structures have shown broad-spectrum antibacterial activity against gram-positive pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Compounds like 4-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). In vitro studies have shown that certain derivatives selectively inhibit COX-2 over COX-1, suggesting potential applications in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various isoxazole derivatives on human cancer cell lines, one derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics. This suggests that modifications to the isoxazole structure can enhance efficacy against specific cancer types .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of compounds containing isoxazole rings found that derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of structural modifications in enhancing antimicrobial potency .

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could be related to the disruption of cellular processes such as DNA replication and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogous benzamide derivatives, focusing on structural motifs, synthetic methods, physicochemical properties, and biological activities. Key compounds for comparison include:

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )

- Core Structure : Thiadiazole (S-containing) vs. oxadiazole (O-containing) in the target compound.

- Substituents : Phenyl group at position 3 of the thiadiazole ring, compared to the absence of phenyl in the target compound.

- Synthesis: Prepared via reflux with hydroxylamine hydrochloride and K₂CO₃ in ethanol (70% yield) .

- Physicochemical Data :

- Melting point: 160°C

- IR (C=O): 1606 cm⁻¹

- MS: m/z 348 (M⁺)

4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11, )

- Core Structure : Same 1,3,4-oxadiazole core as the target compound.

- Substituents : Furan-2-yl group at position 5 (vs. isoxazol-5-yl in the target) and a sulfamoyl group on the benzamide.

- Biological Activity : Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

- Core Structure : Thiazole ring (N and S atoms) vs. oxadiazole in the target compound.

- Substituents : 2,4-Difluorobenzamide and 5-chloro-thiazole groups.

- Biological Activity : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism .

- Key Difference : The thiazole core and fluorine substituents enhance electronegativity, possibly improving metabolic stability.

4-Chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide ()

- Core Structure : Same oxadiazole core as the target compound.

- Substituents : Furan-2-yl group at position 5 and a butylamide side chain.

- Synthesis: Not detailed in evidence, but likely involves coupling of 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine with 4-chlorobenzoyl chloride .

- Key Difference : The extended alkyl chain may increase solubility but reduce bioavailability due to higher molecular weight.

Comparative Data Table

Biological Activity

4-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of benzamides. This compound is notable for its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects. Understanding its biological activity is crucial for developing therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is , with a molecular weight of 290.66 g/mol. The structure features a chloro group, an isoxazole ring, and an oxadiazole moiety, which contribute to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇ClN₄O₃ |

| Molecular Weight | 290.66 g/mol |

| CAS Number | 946362-15-8 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Isoxazole Ring : This is achieved by reacting hydroxylamine with α,β-unsaturated carbonyl compounds.

- Formation of Oxadiazole Ring : Cyclization reactions involving hydrazides and carboxylic acids or their derivatives are employed.

- Coupling with Benzamide : The final step involves coupling the synthesized intermediates with 4-chlorobenzoyl chloride in the presence of a base like triethylamine .

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 4-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds containing isoxazole and oxadiazole rings have shown activity against Staphylococcus aureus and Escherichia coli in vitro .

Anticancer Potential

Research has suggested that the compound may possess anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6 when administered under inflammatory conditions. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study examining various derivatives of oxadiazole compounds, 4-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide was tested against E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A recent study investigated the effects of this compound on HeLa cells. Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 50 µM after 48 hours of exposure. Mechanistic studies revealed increased levels of apoptotic markers such as cleaved PARP and caspase activation .

Q & A

Q. What are the common synthetic routes for 4-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Esterification : React 4-chlorobenzoic acid with methanol and sulfuric acid to form methyl 4-chlorobenzoate .

Hydrazide Formation : Convert the ester to 4-chlorophenylhydrazide via hydrazination.

Oxadiazole Ring Formation : Treat the hydrazide with cyanogen bromide to generate 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine .

Coupling Reaction : React the oxadiazole amine with an acyl chloride (e.g., isoxazol-5-ylbenzoyl chloride) in dry THF using NaH as a base .

Q. Key Reaction Table :

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1 | CH₃OH, H₂SO₄ | Methyl 4-chlorobenzoate |

| 2 | NH₂NH₂, reflux | 4-Chlorophenylhydrazide |

| 3 | CNBr, MeOH | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine |

| 4 | Isoxazol-5-ylbenzoyl chloride, NaH, THF | Target Compound |

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic peaks for oxadiazole (C=N, ~160 ppm) and isoxazole rings .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and dihedral angles. For example, the oxadiazole and benzene rings exhibit a dihedral angle of ~67°, confirmed via SHELXL refinement .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 325.81 for C₁₄H₁₆ClN₃O₂S) .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound, and what challenges arise?

Methodological Answer: SHELXL refines structures by:

Data Integration : Process diffraction data (e.g., Bruker SMART CCD) with absorption corrections (SADABS) .

Hydrogen Placement : Assign H-atoms geometrically (riding model) with Uiso = 1.2–1.5 Ueq of parent atoms .

Validation : Check for hydrogen bonding (e.g., N–H⋯S interactions) and torsional restraints .

Q. Challenges :

Q. How do structural modifications (e.g., substituents on oxadiazole) impact biological activity?

Methodological Answer:

Q. SAR Table :

| Substituent | Biological Activity (IC₅₀/EC₅₀) | Key Interaction |

|---|---|---|

| 4-Cl | Antimicrobial: 10 µM | PFOR inhibition |

| CF₃ | Anticancer: 68.89% GI (CCRF-CEM) | Enzyme binding |

| OCH₃ | Antioxidant: 15.14 µM | Radical scavenging |

Q. How should researchers address contradictions in biological assay data (e.g., varying IC₅₀ values)?

Methodological Answer:

Assay Reproducibility : Standardize protocols (e.g., cell line viability assays with triplicate runs) .

Structural Confirmation : Re-validate compound purity via XRD or HPLC to rule out degradation .

Computational Validation : Compare experimental IC₅₀ with docking scores (e.g., AutoDock Vina) to identify false positives .

Q. What computational strategies predict the drug-likeness of this compound?

Methodological Answer:

Q. Example Calculation :

| Parameter | Value | Compliance (Y/N) |

|---|---|---|

| MW | 325.81 | Y |

| logP | 3.2 | Y |

| H-bond Donors | 1 | Y |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.